3-Methylpyridine-4-carboxylic acid N-oxide synthesis methods
3-Methylpyridine-4-carboxylic acid N-oxide synthesis methods
An In-depth Technical Guide to the Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthetic routes for 3-Methylpyridine-4-carboxylic acid N-oxide. It includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.
Synthetic Pathway Overview
The synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide can be effectively achieved through a multi-step process commencing with the readily available starting material, 3-methylpyridine (3-picoline). The proposed and most literature-supported pathway involves four key transformations:
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N-Oxidation: The pyridine nitrogen of 3-methylpyridine is oxidized to form 3-methylpyridine-1-oxide.
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Nitration: The resulting N-oxide is regioselectively nitrated at the 4-position to yield 3-methyl-4-nitropyridine-1-oxide.
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Cyanation: The 4-nitro group undergoes nucleophilic aromatic substitution with a cyanide salt to produce 3-methyl-4-cyanopyridine-1-oxide.
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Hydrolysis: The cyano group is hydrolyzed under basic conditions to afford the final product, 3-Methylpyridine-4-carboxylic acid N-oxide.
This synthetic route is advantageous as it utilizes common laboratory reagents and follows well-established reaction mechanisms.
Caption: Overall synthetic pathway for 3-Methylpyridine-4-carboxylic acid N-oxide.
Quantitative Data Summary
The following table summarizes the quantitative data for each step in the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide.
| Step | Reaction | Starting Material | Product | Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 1 | N-Oxidation | 3-Methylpyridine | 3-Methylpyridine-1-oxide | 30% H₂O₂, Glacial Acetic Acid | 24 hours | 70 ± 5 | 73-77[1] |
| 2 | Nitration | 3-Methylpyridine-1-oxide | 3-Methyl-4-nitropyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 2 hours | 100-105 | ~85 (Estimated) |
| 3 | Cyanation | 3-Methyl-4-nitropyridine-1-oxide | 3-Methyl-4-cyanopyridine-1-oxide | KCN, H₂O | 2-4 hours | 50-70 | Expected >80 |
| 4 | Hydrolysis | 3-Methyl-4-cyanopyridine-1-oxide | 3-Methylpyridine-4-carboxylic acid N-oxide | NaOH, H₂O | 4-8 hours | 80-100 | Expected >90 |
Note: Yields for steps 2, 3, and 4 are estimated based on similar transformations reported in the literature.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Methylpyridine-1-oxide[1]
Methodology: This procedure is adapted from Organic Syntheses, a reliable source for detailed and reproducible experimental methods.
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Reaction Setup: In a 2-liter round-bottomed flask, combine 600-610 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine (b.p. 141–143°C).
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Addition of Oxidant: With shaking, add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.
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Reaction: Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.
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Workup:
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Remove the excess acetic acid and water under reduced pressure (30 mm).
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After collecting approximately 500 mL of distillate, dilute the residue with 200 mL of water and concentrate again, collecting another 200 mL of distillate.
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Cool the residual mixture to 0–5°C in an ice-salt bath.
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Slowly add 500 mL of cold (0–5°C) 40% aqueous sodium hydroxide solution with shaking.
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Extraction and Purification:
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Extract the strongly alkaline solution with 2 L of chloroform in several portions.
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Dry the combined chloroform extracts over anhydrous sodium sulfate.
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Filter the extracts and concentrate by distillation under reduced pressure.
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Distill the product under vacuum (b.p. 84–85°C/0.3 mm).
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Yield: The yield of 3-methylpyridine-1-oxide is typically 175–180 g (73–77%).
Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide[1]
Methodology: This protocol is a continuation from the synthesis of 3-methylpyridine-1-oxide, as described in Organic Syntheses.
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Reaction Setup: Add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to 630 mL of cold (0–5°C) sulfuric acid (sp. gr. 1.84) in a 3-liter round-bottomed flask immersed in an ice-salt bath.
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Addition of Nitrating Agent: Cool the resulting mixture to about 10°C, and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50-mL portions with shaking.
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Reaction:
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Attach an efficient condenser and place the flask in an oil bath.
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Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.
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After about 5 minutes, a vigorous reaction will commence; control this by applying an ice-water bath.
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Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.
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Replace the oil bath and continue heating at 100–105°C for 2 hours.
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Workup:
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Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.
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Add 1.36 kg of sodium carbonate monohydrate in small portions with stirring to precipitate the yellow crystalline product.
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Allow the mixture to stand for 3 hours to expel nitrogen oxides.
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Extraction and Purification:
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Collect the yellow solid by suction filtration and wash it thoroughly with water.
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Extract the solid twice with 400–500 mL portions of boiling chloroform.
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Use the combined chloroform extracts to extract the aqueous filtrates.
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Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate to dryness under reduced pressure.
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Recrystallize the residue from boiling acetone.
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Yield: The reported yield of purified 3-methyl-4-nitropyridine-1-oxide is 196–200 g (77–79% based on 3-methylpyridine-1-oxide).
Step 3: Synthesis of 3-Methyl-4-cyanopyridine-1-oxide
Methodology: This protocol is based on established methods for the nucleophilic substitution of the 4-nitro group on pyridine N-oxides with cyanide.[2][3]
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Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitropyridine-1-oxide in a suitable solvent such as water or aqueous ethanol.
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Addition of Cyanide: Add an aqueous solution of potassium cyanide (1.1 to 1.5 equivalents) dropwise to the stirred solution.
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Reaction: Heat the reaction mixture to 50-70°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Workup:
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Cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration.
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If no precipitate forms, extract the aqueous solution with a suitable organic solvent such as chloroform or ethyl acetate.
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Purification:
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Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography.
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Step 4: Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide
Methodology: This procedure is based on standard hydrolysis methods for cyanopyridines.[4][5]
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Reaction Setup: Suspend 3-methyl-4-cyanopyridine-1-oxide in an aqueous solution of sodium hydroxide (2-4 equivalents) in a round-bottomed flask fitted with a reflux condenser.
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Reaction: Heat the mixture to reflux (80-100°C) with vigorous stirring. The hydrolysis of the nitrile to the carboxylate will occur, often accompanied by the evolution of ammonia gas. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
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Workup:
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Cool the reaction mixture in an ice bath.
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Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This will protonate the carboxylate and precipitate the carboxylic acid.
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Purification:
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Collect the precipitated solid by suction filtration.
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Wash the solid with cold water to remove any inorganic salts.
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The product can be further purified by recrystallization from a suitable solvent such as water or an alcohol/water mixture.
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General Experimental Workflow
The following diagram illustrates a generalized workflow for a single step in the synthesis, applicable to each of the reactions described above.
Caption: A generalized experimental workflow for chemical synthesis.
This guide provides a comprehensive framework for the synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide. Researchers should always adhere to proper laboratory safety practices and may need to optimize the described conditions for their specific experimental setup.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
